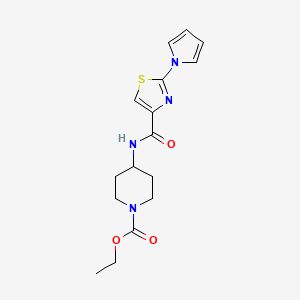

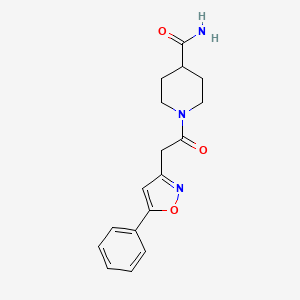

ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of similar compounds involves a tandem reaction involving a subsequent formation of first the thiazole and then the triazine ring upon the addition of phenacyl bromide to a product of the condensation reaction between ethyl 2-formyl-1 H -pyrrole- 1-carboxylate and thiosemicarbazide . The tandem cyclization step was completed in just 30 minutes .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H10N2O2S/c1-2-14-9 (13)8-7-15-10 (11-8)12-5-3-4-6-12/h3-7H,2H2,1H3 . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 222.27 . It is a solid at room temperature . The compound is highly soluble in water and other polar solvents .Scientific Research Applications

Antituberculosis Activity

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their antituberculosis activity. The promising compound among these, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed significant activity against Mycobacterium tuberculosis, indicating potential applications in developing antituberculosis agents. This finding highlights the compound's importance in medicinal chemistry, particularly in the design of new drugs to combat tuberculosis (Jeankumar et al., 2013).

Hypoglycemic Activity

A novel N-(pyrimidin-4-yl)thiazol-2-amine derivative was synthesized, exhibiting potent dual-acting hypoglycemic effects by activating both glucokinase (GK) and PPARγ. This compound, when administered orally to normal mice, significantly reduced glucose levels after oral glucose loading, suggesting its potential as a therapeutic agent for managing blood sugar levels in diabetes (Song et al., 2011).

Anticancer Activity

A study explored the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. Several derivatives were synthesized, and among them, specific compounds demonstrated low IC50 values, indicating strong anticancer potential relative to doxorubicin, a reference anticancer drug. This research provides insight into the development of new anticancer agents with potentially enhanced efficacy and reduced side effects (Rehman et al., 2018).

Antimicrobial Activity

Synthesis of new pyridine derivatives incorporating 2-amino substituted benzothiazoles and pyridine carboxylic acids led to the development of compounds with variable and modest antimicrobial activity against several strains of bacteria and fungi. This research underscores the potential of such compounds in contributing to the discovery of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Patel et al., 2011).

properties

IUPAC Name |

ethyl 4-[(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-2-23-16(22)20-9-5-12(6-10-20)17-14(21)13-11-24-15(18-13)19-7-3-4-8-19/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBQLBAUJMWGAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)

![2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride](/img/structure/B2668128.png)

![N-(4,6-dimethylpyrimidin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668130.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)

![1-[5-acetyl-3-(4-chlorophenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2668137.png)

![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)

![N-(2,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2668142.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2668147.png)

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)